molecular formula C18H30N2O B6009018 2-[1-Methyl-4-[[4-(2-methylpropyl)phenyl]methyl]piperazin-2-yl]ethanol

2-[1-Methyl-4-[[4-(2-methylpropyl)phenyl]methyl]piperazin-2-yl]ethanol

Cat. No.: B6009018
M. Wt: 290.4 g/mol
InChI Key: OPGPUNMYXBDLFA-UHFFFAOYSA-N
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Description

2-[1-Methyl-4-[[4-(2-methylpropyl)phenyl]methyl]piperazin-2-yl]ethanol is a complex organic compound that features a piperazine ring substituted with a methyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-Methyl-4-[[4-(2-methylpropyl)phenyl]methyl]piperazin-2-yl]ethanol typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Mechanism of Action

The mechanism of action of 2-[1-Methyl-4-[[4-(2-methylpropyl)phenyl]methyl]piperazin-2-yl]ethanol involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-Methyl-4-[[4-(2-methylpropyl)phenyl]methyl]piperazin-2-yl]ethanol is unique due to its specific substitution pattern and the presence of both a piperazine ring and an ethanol group.

Properties

IUPAC Name

2-[1-methyl-4-[[4-(2-methylpropyl)phenyl]methyl]piperazin-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O/c1-15(2)12-16-4-6-17(7-5-16)13-20-10-9-19(3)18(14-20)8-11-21/h4-7,15,18,21H,8-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPGPUNMYXBDLFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)CN2CCN(C(C2)CCO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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